molecular formula C23H29N7O6 B1217416 3-[4-[2-[[6-Amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxy-2-oxolanyl]-2-purinyl]amino]ethyl]phenyl]propanoic acid

3-[4-[2-[[6-Amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxy-2-oxolanyl]-2-purinyl]amino]ethyl]phenyl]propanoic acid

Cat. No. B1217416
M. Wt: 499.5 g/mol
InChI Key: PAOANWZGLPPROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-[2-[[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxy-2-oxolanyl]-2-purinyl]amino]ethyl]phenyl]propanoic acid is a purine nucleoside.

Scientific Research Applications

Phenolic Compound Studies

  • Research on phenolic compounds related to this chemical structure has shown modest inhibitory activities against LPS-induced NO production in macrophage RAW264.7 cells. These findings suggest potential anti-inflammatory applications (Ren et al., 2021).

Organic Chemistry and Drug Synthesis

  • Studies in organic chemistry have explored the synthesis and properties of similar compounds, which could be relevant for developing new pharmaceutical agents. For instance, the synthesis of GW710936X, a potential PPARγ agonist, has been reported (Reynolds & Hermitage, 2001).

Biocatalysis and Enantiopure Compounds

  • Research on biocatalysis using Methylobacterium Y1-6 has shown the potential for producing enantiopure compounds, relevant in pharmaceutical applications, including compounds structurally related to the queried chemical (Li et al., 2013).

Antimicrobial Agents

  • The compound's structural analogs have been studied for their potential as antimicrobial agents. For example, derivatives of 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine have shown promising antibacterial activities (Al-Kamali et al., 2014).

Immunobiological Activity

  • Derivatives of 2-amino-3-(purin-9-yl)propanoic acids have been synthesized and tested for their immunostimulatory and immunomodulatory potency, indicating potential applications in immunotherapy (Doláková et al., 2005).

Antibacterial Activity of Novel Compounds

  • The synthesis of novel compounds, such as 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, and their evaluation for anticancer activity highlights potential therapeutic applications of structurally similar compounds (Bekircan et al., 2008).

Poly Vinyl Alcohol Modification

  • Studies on modifying poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with amine compounds, including 2-amino-3-(4-hydroxyphenyl)propanoic acid, indicate potential applications in medical fields due to enhanced antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

GABA B Receptor Antagonists

  • The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds has been explored for potential applications as GABA B receptor antagonists (Abbenante et al., 1997).

properties

IUPAC Name

3-[4-[2-[[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O6/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOANWZGLPPROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861260
Record name 3-{4-[2-({6-Amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]-9H-purin-2-yl}amino)ethyl]phenyl}propanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-[2-[[6-Amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxy-2-oxolanyl]-2-purinyl]amino]ethyl]phenyl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-[2-[[6-Amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxy-2-oxolanyl]-2-purinyl]amino]ethyl]phenyl]propanoic acid
Reactant of Route 2
3-[4-[2-[[6-Amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxy-2-oxolanyl]-2-purinyl]amino]ethyl]phenyl]propanoic acid
Reactant of Route 3
3-[4-[2-[[6-Amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxy-2-oxolanyl]-2-purinyl]amino]ethyl]phenyl]propanoic acid
Reactant of Route 4
Reactant of Route 4
3-[4-[2-[[6-Amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxy-2-oxolanyl]-2-purinyl]amino]ethyl]phenyl]propanoic acid
Reactant of Route 5
Reactant of Route 5
3-[4-[2-[[6-Amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxy-2-oxolanyl]-2-purinyl]amino]ethyl]phenyl]propanoic acid
Reactant of Route 6
Reactant of Route 6
3-[4-[2-[[6-Amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxy-2-oxolanyl]-2-purinyl]amino]ethyl]phenyl]propanoic acid

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